Ornidazole

描述

This compound has been used in trials studying the prevention of Elective Colorectal Surgery.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and amebiasis and has 2 investigational indications.

A nitroimidazole antiprotozoal agent used in ameba and trichomonas infections. It is partially plasma-bound and also has radiation-sensitizing action.

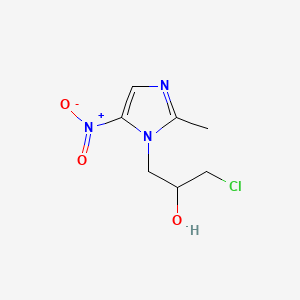

Structure

3D Structure

属性

IUPAC Name |

1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWKIXLWTCNBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045420 | |

| Record name | Ornidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16773-42-5 | |

| Record name | Ornidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16773-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornidazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016773425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ornidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ornidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ornidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ornidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ornidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62XCK0G93T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ornidazole's Mechanism of Action Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of ornidazole, a 5-nitroimidazole antimicrobial agent, against anaerobic bacteria. This document details the molecular interactions, biochemical pathways, and methodologies used to elucidate its bactericidal effects, with a focus on providing actionable data and protocols for research and development.

Core Mechanism of Action: A Multi-Step Process

This compound is a prodrug that is selectively toxic to anaerobic microorganisms. Its mechanism of action can be dissected into a series of sequential events:

-

Cellular Uptake and Reductive Activation: this compound, being a small and relatively lipophilic molecule, passively diffuses across the bacterial cell membrane. In the low redox potential environment of anaerobic bacteria, the nitro group of this compound is reduced. This critical activation step is primarily catalyzed by electron transport proteins with low redox potentials, such as ferredoxin . The electrons for this reduction are supplied by key metabolic pathways in anaerobes, notably from the oxidation of pyruvate catalyzed by the enzyme pyruvate:ferredoxin oxidoreductase (PFOR) .

-

Generation of Cytotoxic Intermediates: The single-electron reduction of the nitro group results in the formation of a short-lived nitro radical anion. Further reduction leads to the generation of a cascade of highly reactive nitrogen species (RNS), including nitroso radicals and hydroxylamine intermediates. These cytotoxic intermediates are the primary effectors of this compound's bactericidal activity.

-

DNA Damage and Macromolecular Disruption: The reactive intermediates generated from this compound's activation directly interact with and damage bacterial DNA. The primary mode of DNA damage is the induction of strand breaks , which disrupts the helical structure of the DNA. This damage inhibits essential cellular processes, including DNA replication and transcription, ultimately leading to bacterial cell death.

-

Selectivity for Anaerobes: The selective toxicity of this compound towards anaerobic bacteria is a direct consequence of their unique physiology. The low intracellular redox potential and the presence of specific nitroreductases, like PFOR, are essential for the activation of the drug. In contrast, aerobic and facultative anaerobic bacteria under aerobic conditions lack the necessary low-redox-potential electron transport chains to efficiently reduce the nitro group of this compound, rendering the drug inactive against them.

Quantitative Data: In Vitro Susceptibility of Anaerobic Bacteria to this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant anaerobic bacteria. These values represent the lowest concentration of the drug that inhibits the visible growth of the microorganism.

| Gram-Negative Anaerobic Bacilli | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis group | 55 | 0.125 - 2 | 0.5 | 1 |

| Bacteroides spp. (non-fragilis) | 23 | 0.06 - 4 | 0.25 | 2 |

| Fusobacterium spp. | 15 | ≤0.03 - 1 | 0.125 | 0.5 |

| Gram-Positive Anaerobic Bacteria | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Clostridium perfringens | 11 | ≤0.03 - 0.25 | 0.125 | 0.25 |

| Clostridium spp. (other) | 10 | 0.125 - >128 | 2 | 64 |

| Peptostreptococcus spp. | 18 | ≤0.03 - 2 | 0.25 | 1 |

| Propionibacterium acnes | 7 | 0.25 - >128 | 8 | >128 |

Note: Data compiled from various in vitro susceptibility studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the agar dilution method, a standard procedure for determining the MIC of antimicrobial agents against anaerobic bacteria.

Materials:

-

Anaerobic chamber or glove box

-

Wilkins-Chalgren agar or other suitable anaerobic growth medium

-

This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., Steers replicator)

-

Anaerobic gas mixture (e.g., 85% N₂, 10% H₂, 5% CO₂)

-

Incubator (37°C)

Procedure:

-

Preparation of Agar Plates: a. Prepare a series of two-fold dilutions of the this compound stock solution in sterile water or another appropriate diluent. b. For each concentration, add a defined volume of the diluted this compound to molten and cooled (45-50°C) Wilkins-Chalgren agar to achieve the desired final concentrations (e.g., 0.06 to 128 µg/mL). Also prepare a drug-free control plate. c. Mix gently and pour the agar into sterile petri dishes. Allow the plates to solidify.

-

Inoculum Preparation: a. Grow the anaerobic bacterial strains to be tested on appropriate agar plates in an anaerobic environment. b. Suspend colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: a. Using a Steers replicator or a calibrated loop, inoculate the surface of each this compound-containing and control agar plate with the standardized bacterial suspensions. b. Allow the inoculum spots to dry before inverting the plates.

-

Incubation: a. Place the inoculated plates in an anaerobic chamber or jar with an anaerobic gas-generating system. b. Incubate at 37°C for 48 hours.

-

Reading the Results: a. After incubation, examine the plates for bacterial growth. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol for Nitroreductase Activity Assay in Cell-Free Extracts

This assay measures the ability of bacterial cell-free extracts to reduce a nitroaromatic compound, serving as a proxy for this compound activation.

Materials:

-

Anaerobic bacterial culture

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme and DNase)

-

Bradford reagent for protein quantification

-

Anaerobic chamber

-

Spectrophotometer

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

-

NADH or NADPH solution

-

This compound solution

-

(Optional) A colorimetric substrate like p-nitrophenol

Procedure:

-

Preparation of Cell-Free Extract: a. Grow the anaerobic bacteria to mid-log phase in a suitable broth medium under anaerobic conditions. b. Harvest the cells by centrifugation and wash with an anaerobic buffer. c. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press) within an anaerobic chamber. d. Centrifuge the lysate at high speed to pellet cell debris. The supernatant is the cell-free extract. e. Determine the protein concentration of the cell-free extract using the Bradford assay.

-

Enzyme Assay: a. In an anaerobic chamber, prepare a reaction mixture in a cuvette containing assay buffer, NADH or NADPH as the electron donor, and the cell-free extract. b. Initiate the reaction by adding a known concentration of this compound. c. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH. d. The rate of the reaction is proportional to the nitroreductase activity in the extract. e. (Alternative) If using a colorimetric substrate, monitor the formation of the reduced product at its specific wavelength.

-

Calculation of Specific Activity: a. Calculate the rate of NADH/NADPH oxidation from the linear portion of the absorbance vs. time plot. b. Express the nitroreductase activity as units per milligram of protein (e.g., nmol of NADH oxidized/min/mg protein).

Protocol for Quantification of DNA Damage using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Anaerobic bacterial culture treated with this compound

-

Low melting point agarose

-

Normal melting point agarose

-

Microscope slides

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or ethidium bromide)

-

Fluorescence microscope with appropriate filters

-

Image analysis software for comet scoring

Procedure:

-

Cell Preparation: a. Treat the anaerobic bacterial culture with various concentrations of this compound for a defined period. Include an untreated control. b. Harvest a small aliquot of the bacterial suspension.

-

Embedding Cells in Agarose: a. Mix the bacterial suspension with low melting point agarose at 37°C. b. Pipette the mixture onto a microscope slide pre-coated with normal melting point agarose. c. Cover with a coverslip and allow the agarose to solidify at 4°C.

-

Cell Lysis: a. Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes the cell wall, membrane, and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: a. Gently rinse the slides and place them in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer. b. Allow the DNA to unwind in the alkaline solution for 20-40 minutes. c. Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. The negatively charged, broken DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail."

-

Neutralization and Staining: a. Carefully remove the slides from the electrophoresis tank and neutralize them by washing with neutralization buffer. b. Stain the DNA by incubating the slides with a fluorescent DNA dye.

-

Visualization and Analysis: a. Visualize the comets using a fluorescence microscope. b. Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment.

Mandatory Visualizations

Signaling Pathway of this compound's Action

Caption: The activation pathway of this compound in anaerobic bacteria.

Experimental Workflow for Assessing DNA Damage

Caption: Experimental workflow for the Comet Assay to quantify DNA damage.

Logical Relationship of Key Components in this compound's Mechanism

Caption: Key components and their logical relationship in this compound's action.

Pharmacological Profile and Pharmacokinetics of Ornidazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacological profile and pharmacokinetic properties of ornidazole, a 5-nitroimidazole antimicrobial agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, therapeutic applications, and disposition within the body.

Pharmacological Profile

This compound is a synthetic nitroimidazole derivative effective against a wide range of anaerobic bacteria and protozoa.[1] Its activity is rooted in its unique chemical structure and the specific metabolic capabilities of anaerobic microorganisms.

Mechanism of Action

The selective toxicity of this compound towards anaerobic organisms is a result of its activation within these microbes. The process begins with the passive diffusion of the inactive this compound molecule into the microorganism.[2] Inside the cell, the nitro group of this compound is reduced by low-redox-potential electron-transport proteins, such as ferredoxin, which are abundant in anaerobes.[2][3] This reduction generates reactive nitro radicals and other cytotoxic intermediates.[2][4][5] These reactive species then interact with microbial DNA, causing strand breakage and helical structure disruption, which inhibits protein synthesis and ultimately leads to cell death.[2][6]

Caption: this compound's mechanism of action within an anaerobic microorganism.

Therapeutic Uses

This compound is clinically indicated for the treatment of various infections caused by susceptible anaerobic bacteria and protozoa.[6][7]

Table 1: Therapeutic Indications for this compound

| Infection Type | Pathogen Examples |

| Protozoal Infections | |

| Amoebiasis | Entamoeba histolytica[6] |

| Giardiasis | Giardia lamblia (Giardia intestinalis)[5][6] |

| Trichomoniasis | Trichomonas vaginalis[6] |

| Anaerobic Bacterial Infections | |

| Various Infections | Bacteroides spp., Clostridium spp., Fusobacterium spp., Anaerobic cocci[5] |

| Surgical Prophylaxis | Prevention of postoperative infections in procedures like colorectal surgery[7] |

| Bacterial Vaginosis | [4] |

Adverse Effects

The use of this compound can be associated with several adverse effects, primarily affecting the gastrointestinal and central nervous systems.

Table 2: Common Adverse Effects of this compound

| System Organ Class | Common Adverse Effects | Rare but Serious Adverse Effects |

| Gastrointestinal | Nausea, vomiting, metallic taste, diarrhea, loss of appetite[5][6] | Cholestatic hepatitis, pancreatitis[6] |

| Central Nervous System | Dizziness, headache, somnolence, vertigo[4][5] | Seizures, peripheral neuropathy, ataxia[5][8] |

| Hypersensitivity | Skin rash, pruritus (itching)[5][6] | Angioedema, anaphylaxis[6] |

| Hematological | Leukopenia (low white blood cell count)[5][8] |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by good absorption, wide distribution, hepatic metabolism, and a relatively long elimination half-life.

Absorption

This compound is rapidly and almost completely absorbed following oral administration, with a bioavailability of approximately 90%.[6][9] Peak plasma concentrations (Tmax) are typically achieved within 2 to 3 hours.[5][10] While food may slow the rate of absorption, it does not significantly affect the extent of absorption.[9][10]

Distribution

This compound is widely distributed throughout body tissues and fluids, including the cerebrospinal fluid.[3][5] The apparent volume of distribution is approximately 0.9 L/kg.[11] Plasma protein binding is low, at about 13-15%.[5][6]

Metabolism

This compound is extensively metabolized in the liver, primarily through hydroxylation.[3][10] The two major metabolites are the α-(chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol (M1) and 3-(2-methyl-5-nitroimidazole-1-yl)-1,2-propanediol (M4).[10] These metabolites are less active than the parent compound.[3]

Caption: Primary metabolic pathways of this compound in the liver.

Excretion

This compound and its metabolites are eliminated from the body primarily via the urine (around 63%) and to a lesser extent in the feces (around 22%).[9] Less than 4% of the dose is excreted as the unchanged drug in the urine.[3][9] The elimination half-life of this compound is approximately 13 to 14 hours.[4][5][12]

Table 3: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | ~90% | [6][9] |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [5][10] |

| Volume of Distribution (Vd) | ~0.9 L/kg | [11] |

| Plasma Protein Binding | ~13-15% | [5][6] |

| Elimination Half-Life (t½) | ~13-14 hours | [4][5][12] |

| Primary Route of Excretion | Renal (as metabolites) | [9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against anaerobic bacteria.[13]

Methodology:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in pre-reduced anaerobic broth (e.g., Brucella broth supplemented with hemin and vitamin K1) to achieve a final concentration range (e.g., 0.125 to 128 µg/mL). Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Inoculum Preparation: Culture the anaerobic test organism on a suitable agar medium under anaerobic conditions. Prepare a bacterial suspension in anaerobic broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. Seal the plates and incubate under anaerobic conditions (e.g., in an anaerobic jar or chamber) at 35-37°C for 48 hours.

-

MIC Determination: After incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[14]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Pharmacokinetic Study in a Rodent Model

This protocol describes a typical pharmacokinetic study of this compound in rats following oral administration.[15]

Methodology:

-

Animal Acclimatization and Dosing: Acclimatize male Wistar rats (200-250g) for at least one week. Fast the animals overnight before dosing. Administer a single oral dose of this compound (e.g., 50 mg/kg) via gavage.

-

Blood Sample Collection: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

-

Plasma Processing: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalytical Method: Quantify the concentration of this compound in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable internal standard (e.g., metronidazole).[16] This involves protein precipitation, separation on a C18 column, and UV detection.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC (Area Under the Curve), t½, and Vd.[15]

Caption: Workflow for a rodent pharmacokinetic study of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. efda.gov.et [efda.gov.et]

- 4. m.youtube.com [m.youtube.com]

- 5. mims.com [mims.com]

- 6. vinmec.com [vinmec.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What are the side effects of this compound? [synapse.patsnap.com]

- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 10. Evaluation of this compound Tablets Bioequivalence in Chinese Healthy Participants Under Fasted and Fed Conditions Using Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. karger.com [karger.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Optimization, Characterisation and Pharmacokinetic Studies of Mucoadhesive Oral Multiple Unit Systems of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and developmental history of Ornidazole

An In-depth Technical Guide to the Discovery and Developmental History of Ornidazole

Introduction

This compound is a third-generation 5-nitroimidazole antimicrobial agent, following the development of metronidazole and tinidazole, and has established itself as a cornerstone in the treatment of infections caused by protozoa and anaerobic bacteria.[1][2] Its development marked a significant advancement in the therapeutic class, offering a longer elimination half-life and favorable pharmacokinetic profile.[2][3] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of this compound, tailored for researchers and drug development professionals.

Discovery and Developmental Timeline

This compound was developed by the Swiss pharmaceutical company Hoffmann-La Roche in the 1970s, with its synthesis first reported in 1966.[1][2][4] It was designed as a successor to earlier nitroimidazoles with the aim of improving pharmacokinetic properties, particularly the duration of action.[2] The drug, under the trade name Tiberal, was first launched in Switzerland on March 11, 1982, by OrPha Swiss GmbH.[1][2] Its initial approval was for the treatment of trichomoniasis, but its broad-spectrum activity against other protozoa and anaerobic bacteria quickly led to wider clinical adoption.[5][6]

Chemical Synthesis

This compound, with the systematic name 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole, is a synthetic nitroimidazole derivative.[1]

Commercial Synthesis Protocol

The primary commercial synthesis route involves an acid-catalyzed reaction between 2-methyl-5-nitroimidazole and epichlorohydrin.[5][7]

Experimental Protocol:

-

Reaction Setup: 127.1 g of 2-methyl-5-nitroimidazole, 635.5 g of ethyl acetate, and 4.13 g of a suitable acid catalyst are added to a reaction flask and stirred at 50-300 rpm until evenly mixed.[8]

-

Addition of Reagent: 127.1 g of epichlorohydrin is added to the flask.[8]

-

Reaction Conditions: The temperature is maintained between 25-30°C, and the mixture is stirred for 6 hours.[8]

-

Work-up and Purification: After the reaction, an equal weight of water (127.1 g) is added. The pH is adjusted to approximately 4.0 with 1 mol/L hydrochloric acid to separate the organic and aqueous phases.[8] The aqueous phase is then isolated, and its pH is adjusted to about 8.0 with a 1.25 mol/L sodium hydroxide solution, causing the product to precipitate.[8]

-

Final Product: The precipitate is collected via suction filtration, washed, and recrystallized from ethanol. The final product is dried to yield this compound with a purity of approximately 99.67% and a yield of around 85.2%.[8]

Green Synthesis Method

Alternative, more environmentally friendly methods have been developed. One such method utilizes a macroporous acidic polymer resin as a recyclable catalyst and ethyl acetate as the solvent, which avoids the generation of high-salt-containing wastewater.[9][10]

Diagram: General Workflow for this compound Synthesis

Caption: General workflow for the chemical synthesis and purification of this compound.

Mechanism of Action

This compound exerts its antimicrobial effect through a multi-step process that is selective for anaerobic organisms.[11]

-

Cellular Uptake: As a small, lipophilic molecule, this compound passively diffuses into the microbial cell.[12]

-

Reductive Activation: Inside the anaerobic bacterium or protozoan, the drug remains inactive until its 5-nitro group undergoes reduction. This key activation step is facilitated by low-redox-potential electron transport proteins, such as ferredoxin, which are abundant in anaerobic organisms but deficient in aerobic cells, ensuring selective toxicity.[11][12]

-

Generation of Cytotoxic Intermediates: The reduction process generates highly reactive nitroso intermediates and cytotoxic free radicals.[6][11]

-

DNA Damage: These reactive species are the ultimate effectors, attacking the microbial DNA's helical structure. This leads to DNA strand breakage and destabilization.[12]

-

Inhibition of Cellular Processes: The damaged DNA disrupts essential downstream processes, including nucleic acid synthesis, replication, and transcription, ultimately leading to microbial cell death.[6][11]

Diagram: this compound Activation and Mechanism of Action

Caption: Reductive activation pathway and DNA-damaging mechanism of this compound.

Physicochemical and Pharmacokinetic Profile

This compound's chemical structure confers a set of physicochemical and pharmacokinetic properties that are advantageous for clinical use.

Physicochemical Properties

| Property | Value | Reference(s) |

| Systematic Name | 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole | [1] |

| Chemical Formula | C₇H₁₀ClN₃O₃ | |

| Appearance | White to slightly yellow crystalline powder | |

| Melting Point | 81.8 ± 0.475 °C | |

| pKa | 2.4 | [8] |

| Log P (Octanol/Water) | 1.6 | |

| UV λmax (in Methanol) | 310 nm |

Pharmacokinetic Parameters

This compound is characterized by rapid and complete absorption and a long elimination half-life, which allows for less frequent dosing compared to metronidazole.[2][3]

| PK Parameter | Value | Condition/Note | Reference(s) |

| Absorption | |||

| Bioavailability | ~90% | Oral administration | [1] |

| Tmax (Peak Time) | ~2-3 hours | Oral administration | [2] |

| Cmax (Peak Conc.) | 9.99 µg/mL | Single 500 mg dose (fasted) | [2] |

| Distribution | |||

| Volume of Distribution (Vd) | ~0.87 L/kg | Intravenous administration | [2] |

| Plasma Protein Binding | ~13% | [1] | |

| Tissue Penetration | Wide, including CSF | ||

| Metabolism | |||

| Site | Liver | Primarily hydroxylation | [1] |

| Main Metabolites | 2-hydroxymethyl and α-hydroxymethyl metabolites | Less active than parent drug | [1] |

| Elimination | |||

| Elimination Half-life (t½) | ~13-14 hours | Significantly longer than metronidazole (~8.4h) | [1][2] |

| Clearance (CL) | 47 mL/min (2.82 L/h) | For a 1 g intravenous dose | |

| Excretion Route | Primarily urine (~85% within 5 days) | 4% as unchanged drug | [1] |

Preclinical Development

Preclinical studies established the efficacy and safety profile of this compound prior to human trials.

In Vitro Activity

This compound demonstrates potent activity against a wide range of anaerobic bacteria and protozoa, with Minimum Inhibitory Concentration (MIC) values that are generally similar to or slightly lower than those of metronidazole.

| Organism Type | Finding | MIC (μg/mL) | Reference(s) |

| Anaerobic Bacteria | Inhibition of 114 strains (excluding P. acnes) | ≤ 3.1 | [11] |

| Anaerobic Bacteria | Bactericidal concentration for 114 strains | ≤ 6.3 | [11] |

| Periodontal Microbes | General activity | Lower than metronidazole | [8] |

Toxicology

Toxicology studies in animal models have been conducted to determine the safety profile of this compound.

-

Acute Toxicity: A study on a combination drug containing this compound and Levamisole hydrochloride classified the formulation as Hazard Class 3 (moderately hazardous substances) based on its median lethal oral dose.[7]

-

Sub-chronic Toxicity: A 30-day repeat-dose study in mice using a fixed-dose combination of Ofloxacin and this compound found no signs of toxicity, mortality, or alterations in physiological, hematological, or biochemical parameters at any tested dose level.[12]

-

Specific Toxicity: this compound has been shown to have a direct inhibitory effect on sperm motility in vitro in rat models. Incubation with 2.5 mmol/L this compound for 4 hours significantly reduced sperm motility.[9]

Clinical Development and Therapeutic Use

Clinical trials have confirmed the efficacy of this compound across a range of indications.

Key Indications and Efficacy

-

Trichomoniasis: this compound is highly effective. An early study involving a single 2 g dose in women with Trichomonas vaginalis infection resulted in a 100% cure rate.

-

Amoebiasis & Giardiasis: It is a primary treatment for intestinal and extraintestinal amoebiasis and giardiasis.[1]

-

Anaerobic Infections: this compound is used for the treatment and prophylaxis of various anaerobic infections, including peritonitis, meningitis, and postoperative wound infections.[1]

-

Dientamoebiasis: A clinical study comparing single-dose this compound to a multi-day course of metronidazole for Dientamoeba fragilis infection found this compound to be statistically superior, with a parasitological cure rate of 92.9% versus 69.6% for metronidazole.

Bioequivalence Study Protocol

Bioequivalence studies are critical for the approval of generic formulations. A typical protocol is outlined below.

Experimental Protocol:

-

Study Design: A randomized, single-dose, open-label, two-period crossover study is conducted in healthy volunteers under both fasted and fed conditions.[2]

-

Participants: Healthy male and female volunteers (e.g., n=24 per group) meeting specific inclusion criteria (age ≥18, BMI 19.0-26.0 kg/m ²) are enrolled after a comprehensive medical examination.[2]

-

Dosing: Participants are randomly assigned to receive a single dose of either the test or reference formulation, followed by a washout period of at least 7 days before receiving the alternate formulation.[2]

-

Sample Collection: Blood samples are collected in plasma tubes at pre-dose and at multiple time points post-dose (e.g., up to 72 hours).[2]

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method involves protein precipitation, with a typical lower limit of quantification (LLOQ) of 0.100 µg/mL.[2]

-

Pharmacokinetic Analysis: Key PK parameters (Cmax, Tmax, AUC₀₋t, AUC₀₋∞) are calculated. Bioequivalence is established if the 90% confidence intervals for the geometric mean ratio of Cmax, AUC₀₋t, and AUC₀₋∞ fall within the standard 80-125% range.[2]

-

Safety Monitoring: Safety is assessed by monitoring adverse events, vital signs, and clinical laboratory tests throughout the study.[2]

Diagram: Workflow for a Bioequivalence Clinical Trial

Caption: Crossover design workflow for a typical this compound bioequivalence study.

Conclusion

From its rational design and synthesis in the 1960s and 70s to its established clinical use today, this compound represents a successful chapter in antimicrobial drug development. Its discovery provided a valuable therapeutic option with an improved pharmacokinetic profile over its predecessors. The well-understood mechanism of selective cytotoxicity, combined with a robust body of preclinical and clinical data, solidifies its role in treating anaerobic and protozoal infections. Ongoing research into new formulations and potential new indications, such as endometriosis, suggests that the developmental history of this compound may not yet be complete.[6]

References

- 1. medsafe.govt.nz [medsafe.govt.nz]

- 2. roche.com [roche.com]

- 3. roche.com [roche.com]

- 4. roche.com [roche.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Toxicity of this compound and its analogues to rat spermatozoa as reflected in motility parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Susceptibility of Anaerobic Bacteria to Metronidazole, this compound, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sub-Chronic Toxicity Study of Fixed Dose Combination of Ofloxacin- this compound in Mus Musculus Mice [benthamopenarchives.com]

- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 12. researchgate.net [researchgate.net]

Unraveling the Molecular Onslaught: A Technical Guide to Ornidazole's Targets in Microbial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornidazole, a potent 5-nitroimidazole antimicrobial agent, stands as a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa. Its efficacy lies in a targeted molecular mechanism that is selectively activated within these microorganisms, leading to their demise while sparing aerobic host cells. This in-depth technical guide elucidates the core molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its antimicrobial action.

Mechanism of Action: A Prodrug's Activation and Cytotoxic Cascade

This compound functions as a prodrug, meaning it is administered in an inactive form and requires metabolic activation within the target microbial cell to exert its therapeutic effect. This activation is contingent on the unique low-redox potential environment characteristic of anaerobic and microaerophilic organisms.

The mechanism can be dissected into a multi-step process:

-

Cellular Uptake: this compound, being a small and relatively lipophilic molecule, readily diffuses across the cell membranes of microbial cells.

-

Reductive Activation: The key to this compound's selective toxicity lies in the reduction of its 5-nitro group. This process is efficiently catalyzed by low-redox potential electron-transport proteins, such as ferredoxin or flavodoxin, which are abundant in anaerobic metabolic pathways like the pyruvate:ferredoxin oxidoreductase (PFOR) system.[1] In this process, the nitro group accepts electrons, leading to the formation of highly reactive nitro anion radicals and other cytotoxic intermediates, including hydroxylamine.[2]

-

DNA Damage: The Primary Molecular Target: The generated reactive intermediates are the primary effectors of this compound's antimicrobial activity. These molecules interact with microbial DNA, causing a cascade of damage. The principal lesion is the induction of single- and double-strand breaks in the DNA helix.[2][3] This leads to a loss of helical structure, DNA fragmentation, and ultimately, the inhibition of DNA replication and transcription, culminating in microbial cell death.[2]

-

Secondary Molecular Targets and Effects: While DNA is the primary target, the reactive metabolites of this compound can also interact with other vital cellular macromolecules, including proteins and RNA, although these interactions are considered secondary to the profound effects on DNA.[4] Furthermore, this compound has been shown to inhibit the activity of certain microbial enzymes, such as DNA topoisomerases, which are crucial for maintaining DNA topology during replication.[5] There is also evidence suggesting that in some organisms, this compound may interfere with enzymes involved in glycolysis, such as triose-phosphate isomerase (TPI) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Signaling Pathway: this compound's Metabolic Activation and Cytotoxic Effect

References

- 1. Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Toxicological insights into the non-target effects of this compound using the Allium cepa bioassay system - PMC [pmc.ncbi.nlm.nih.gov]

Ornidazole Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornidazole, a potent 5-nitroimidazole antimicrobial agent, is a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa. Its therapeutic efficacy is intrinsically linked to its chemical structure, which dictates its mechanism of action, pharmacokinetic profile, and spectrum of activity. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound. We will dissect the critical structural features of the this compound scaffold, summarizing key quantitative data on the impact of molecular modifications on its biological activity. Detailed experimental protocols for the synthesis, biological evaluation, and mechanistic studies of this compound and its analogs are provided to facilitate further research and development in this area. Furthermore, this guide visualizes the key signaling pathways and experimental workflows using Graphviz to offer a clear and logical representation of the underlying scientific principles.

Introduction

This compound, chemically known as 1-chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, belongs to the 5-nitroimidazole class of antibiotics.[1] Its clinical utility extends to the treatment of various infections, including amoebiasis, giardiasis, trichomoniasis, and bacterial vaginosis.[2][3] The core of this compound's activity lies in the reductive activation of its 5-nitro group within anaerobic microorganisms, a process that is inefficient in aerobic host cells, thus conferring a degree of selective toxicity.[4] This activation leads to the generation of reactive nitroso intermediates and free radicals that induce cytotoxic effects, primarily through DNA damage and disruption of other essential cellular processes.[4][5]

Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel derivatives with improved efficacy, reduced toxicity, and the ability to overcome emerging drug resistance. This guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of new nitroimidazole-based therapeutics.

Core Structure and Mechanism of Action

The fundamental structure of this compound consists of a 5-nitroimidazole ring linked to a 3-chloro-2-hydroxypropyl side chain at the N-1 position. Each component of this scaffold plays a crucial role in its antimicrobial activity.

-

The 5-Nitroimidazole Ring: The nitro group at the 5-position is the lynchpin of this compound's mechanism of action. It is a prerequisite for its antimicrobial activity.[6] In the low-redox potential environment of anaerobic organisms, the nitro group undergoes a one-electron reduction, a reaction catalyzed by electron-transfer proteins such as ferredoxin.[7][8] This reduction generates a highly reactive nitro anion radical. Further reduction leads to the formation of a nitroso derivative and other cytotoxic intermediates that can covalently bind to and damage microbial DNA, leading to strand breakage and cell death.[4][5]

-

The 2-Methyl Group: The methyl group at the 2-position of the imidazole ring is important for its activity.

-

The N-1 Side Chain: The 3-chloro-2-hydroxypropyl side chain at the N-1 position significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule. This side chain contributes to the drug's solubility, distribution, and metabolic stability. Modifications to this side chain have been a primary focus of SAR studies to modulate these properties and enhance therapeutic outcomes.

Signaling Pathway of this compound Activation

The activation of this compound is a multi-step process that occurs within the target anaerobic microorganism. The following diagram illustrates the key steps in this pathway.

Caption: Reductive activation pathway of this compound in anaerobic microorganisms.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the this compound structure have provided valuable insights into the determinants of its antimicrobial activity. The following sections summarize the key findings from these studies.

Modifications of the N-1 Side Chain

The majority of SAR studies on this compound have focused on modifying the 3-chloro-2-hydroxypropyl side chain. A notable study involved the synthesis of a series of ether-linked derivatives of this compound by reacting it with various substituted phenols.[2][4] The antimicrobial activities of these derivatives were evaluated against a panel of bacteria.

Table 1: Antimicrobial Activity (MIC in µg/mL) and Physicochemical Properties of Ether-Linked this compound Derivatives [2]

| Compound | R (Substitution on Phenoxy Ring) | S. aureus | B. subtilis | E. coli | P. aeruginosa | logP | logS |

| This compound | - | - | - | - | - | 0.43 | -2.61 |

| 3a | 4-acetamidophenyl | 256 | 256 | 512 | 256 | 0.81 | -3.42 |

| 3b | 4-nitrophenyl | 256 | 4 | 512 | 256 | 1.62 | -4.01 |

| 3c | 2-isopropyl-5-methylphenyl (Thymol) | 128 | 8 | 512 | 512 | 3.45 | -4.99 |

| 3d | 4-(methoxycarbonyl)phenyl | 128 | 8 | 512 | 512 | 1.48 | -3.89 |

| 3e | 4-(ethoxycarbonyl)phenyl | 128 | 8 | 512 | 512 | 1.91 | -4.18 |

| 3f | 4-chloro-3-methylphenyl | 64 | 4 | 256 | 512 | 3.12 | -4.89 |

| 3g | 3-methylphenyl | 256 | 16 | 256 | 512 | 2.41 | -4.24 |

| Ampicillin | - | 10 | 10 | 25 | 50 | - | - |

Key Observations from SAR Studies:

-

Lipophilicity: An increase in lipophilicity (higher logP) of the side chain appears to be generally favorable for activity against Bacillus subtilis. For instance, compounds 3b , 3f , and 3c with higher logP values showed potent activity against this bacterium.

-

Electronic Effects: The presence of electron-withdrawing groups on the phenyl ring of the side chain, such as the nitro group in 3b and the chloro group in 3f , resulted in the most potent activity against B. subtilis.

-

Steric Factors: The steric bulk of the substituent on the phenyl ring also influences activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of this compound.

General Synthesis of Ether-Linked this compound Derivatives (3a-g)[9]

Materials:

-

This compound (1)

-

Substituted phenols (2a-g)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

1 N Hydrochloric acid (HCl)

-

Methanol (CH₃OH)

Procedure:

-

A mixture of the respective substituted phenol (0.005 mol) and anhydrous K₂CO₃ (0.015 mol) in 30 mL of acetonitrile is heated for 1 hour.

-

This compound (0.005 mol) is added to the reaction mixture.

-

The mixture is refluxed for 3 hours.

-

After completion of the reaction (monitored by TLC), the mixture is poured onto ice.

-

The mixture is neutralized with 1 N HCl.

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from methanol to yield the final ether-linked this compound derivative.

Characterization: The synthesized compounds are characterized by FT-IR, ¹H-NMR, and mass spectrometry to confirm their structures.

Determination of Minimum Inhibitory Concentration (MIC)[9]

The MIC of the synthesized compounds against various bacterial strains is determined using the micro-well dilution method.

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

-

Nutrient broth

-

96-well microplates

-

Dimethyl sulfoxide (DMSO)

-

Ampicillin (positive control)

Procedure:

-

Stock solutions of the test compounds are prepared in DMSO.

-

Serial two-fold dilutions of the stock solutions are prepared in nutrient broth in the wells of a 96-well microplate to achieve a range of concentrations.

-

Bacterial inocula are prepared from overnight cultures and adjusted to a standard turbidity (e.g., 0.5 McFarland).

-

Each well is inoculated with the bacterial suspension.

-

The microplates are incubated at 37°C for 24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)[3][10]

The cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., NIH/3T3 mouse embryonic fibroblasts) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Synthesized this compound derivatives

-

NIH/3T3 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

MTT solution

-

DMSO

Procedure:

-

Cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.

-

The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in DMSO.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for SAR studies of this compound and the logical relationship of its mechanism of action.

Caption: A typical experimental workflow for this compound SAR studies.

Caption: Logical flow from this compound's structure to its biological effect.

Conclusion

The structure-activity relationship of this compound is a well-defined yet continuously evolving field of study. The 5-nitroimidazole core is indispensable for its mechanism of action, which is initiated by reductive activation within anaerobic microorganisms. The N-1 side chain offers a versatile handle for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of the molecule, thereby influencing its potency and therapeutic index. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and improved nitroimidazole-based antimicrobial agents. Future research should focus on expanding the diversity of structural modifications, exploring novel targets for the reactive intermediates, and developing strategies to circumvent emerging resistance mechanisms. The logical workflows and pathway diagrams provided herein serve as a conceptual framework to guide these future endeavors.

References

- 1. CN102643238A - Preparation and purification method for new this compound optical antimer - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 4. Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ornidazole

This application note details a robust and validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Ornidazole in pharmaceutical formulations. The described method is accurate, precise, and specific for the analysis of this compound and its degradation products.

Introduction

This compound is a 5-nitroimidazole derivative with antimicrobial and antiprotozoal properties, widely used in the treatment of anaerobic bacterial and protozoal infections.[1][2] The quality control of pharmaceutical products containing this compound is crucial to ensure their safety and efficacy. HPLC is a powerful analytical technique for the separation, identification, and quantification of drug substances and their impurities.[3][4] This document provides a comprehensive protocol for a stability-indicating RP-HPLC method for this compound analysis, validated according to the International Council for Harmonisation (ICH) guidelines.[5][6]

Chromatographic Conditions

A summary of the chromatographic conditions for the analysis of this compound is presented in Table 1.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Condition |

| HPLC System | Isocratic RP-HPLC with UV Detection |

| Column | Symmetry shield RP18, 250 x 4.6 mm, 5µm |

| Mobile Phase | Phosphate Buffer : Methanol (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 318 nm[2][5][6] |

| Column Temperature | 25°C[5][6] |

| Injection Volume | 20 µL |

| Run Time | 10 min[7] |

Method Validation Summary

The described HPLC method has been validated for specificity, linearity, accuracy, precision, and robustness. A summary of the validation parameters is provided in the following tables.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | > 3000 |

| % RSD of Peak Areas | ≤ 2.0% | 0.18%[6] |

Table 3: Linearity of this compound

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 5 - 500 | 0.9996[8] |

Table 4: Accuracy (Recovery) Studies

| Spiked Concentration Level | Mean Recovery (%) | % RSD |

| 80% | 99.55 | < 2.0 |

| 100% | 99.58 | < 2.0 |

| 120% | 99.92 | < 2.0 |

Table 5: Precision

| Precision Type | % RSD |

| Intra-day Precision | < 1.0%[7][8] |

| Inter-day Precision | < 2.6%[8] |

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid and base hydrolysis, oxidation, and photolysis.[8][9] Significant degradation was observed under alkaline conditions.[6][8] The method was able to successfully separate the main this compound peak from the degradation products.[8]

Experimental Protocols

Protocol 1: Preparation of Solutions

1.1 Mobile Phase Preparation (Phosphate Buffer : Methanol, 70:30 v/v)

-

Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.0 with orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mix 700 mL of the filtered phosphate buffer with 300 mL of HPLC grade methanol.

-

Degas the mobile phase by sonication for 10-15 minutes.

1.2 Standard Stock Solution Preparation (1 mg/mL this compound)

-

Accurately weigh about 25 mg of this compound working standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of methanol and sonicate to dissolve.

-

Make up the volume to 25 mL with methanol.

1.3 Working Standard Solution Preparation (50 µg/mL this compound)

-

Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

-

Dilute to the mark with the mobile phase.

1.4 Sample Preparation (from Tablet Formulation)

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 50 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of this compound.

-

Make up the volume to 100 mL with methanol and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.

Protocol 2: HPLC Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject 20 µL of the Working Standard Solution in replicate (n=6) to check for system suitability.

-

Inject 20 µL of the prepared Sample Solution.

-

Record the chromatograms and measure the peak areas.

-

Calculate the amount of this compound in the sample using the peak area of the standard.

Protocol 3: Forced Degradation Study

3.1 Acid Degradation

-

To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N HCl.

-

Keep the solution at 60°C for 2 hours.[6]

-

Neutralize the solution with 1 mL of 0.1 N NaOH.

-

Dilute to a final concentration of 50 µg/mL with the mobile phase and inject into the HPLC system.

3.2 Base Degradation

-

To 1 mL of the Standard Stock Solution, add 1 mL of 0.005 N NaOH.

-

Keep the solution at 60°C for an appropriate time to achieve partial degradation.[6]

-

Neutralize the solution with 1 mL of 0.005 N HCl.

-

Dilute to a final concentration of 50 µg/mL with the mobile phase and inject into the HPLC system.

3.3 Oxidative Degradation

-

To 1 mL of the Standard Stock Solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.[9]

-

Dilute to a final concentration of 50 µg/mL with the mobile phase and inject into the HPLC system.

3.4 Photolytic Degradation

-

Expose the drug solution to UV light (200 Wh/m²) or sunlight (1.2 million lux hours).[9]

-

Dilute to a final concentration of 50 µg/mL with the mobile phase and inject into the HPLC system.

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Workflow for the forced degradation study of this compound.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Simultaneous Determination of Ofloxacin and this compound in Solid Dosage Form by RP-HPLC and HPTLC Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method development and validation of this compound by using RP-HPLC [ijsra.net]

- 4. ijsra.net [ijsra.net]

- 5. rjptonline.org [rjptonline.org]

- 6. rjptonline.org [rjptonline.org]

- 7. asianpubs.org [asianpubs.org]

- 8. The ICH guidance in practice: stress degradation studies on this compound and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpbs.com [ijpbs.com]

Ornidazole as a Radiosensitizer in Cancer Therapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornidazole, a 5-nitroimidazole compound, has been investigated as a radiosensitizer in cancer therapy. The rationale for its use stems from the presence of hypoxic (low oxygen) regions within solid tumors. These hypoxic cells are notoriously resistant to radiation therapy, as oxygen is a potent sensitizer of radiation-induced DNA damage. Nitroimidazoles, like this compound, are electron-affinic compounds that can mimic the sensitizing effect of oxygen in hypoxic environments. Upon entering hypoxic cells, the nitro group of this compound is reduced, forming reactive nitro radical anions that can "fix" radiation-induced DNA damage, rendering it irreparable and leading to cell death.[1] This document provides detailed application notes, experimental protocols, and a summary of key data related to the use of this compound as a radiosensitizer in cancer research.

Mechanism of Action

Under hypoxic conditions, this compound undergoes a series of reduction reactions, primarily facilitated by cellular reductases. This process generates a nitro radical anion, a highly reactive species.[1] The key steps in its mechanism as a radiosensitizer are:

-

Selective Activation in Hypoxic Cells: this compound remains relatively inert in well-oxygenated tissues. However, in the low-oxygen environment of a tumor, it is readily reduced.

-

Formation of Reactive Intermediates: The reduction of the nitro group leads to the formation of cytotoxic intermediates, including the nitro radical anion.

-

Fixation of DNA Damage: Ionizing radiation creates free radicals on DNA. In the presence of oxygen, these radicals react to form stable, lethal damage. In hypoxic cells, this compound's reactive intermediates serve a similar function, "fixing" the DNA damage and preventing its repair. This leads to an increase in DNA strand breaks and ultimately, cell death.[1][2]

Signaling Pathways

The primary mechanism of this compound as a radiosensitizer is the direct chemical modification of radiation-induced DNA damage. However, the cellular response to this damage involves complex signaling pathways. While specific research on this compound's modulation of these pathways is ongoing, the general DNA Damage Response (DDR) pathways are critical.

Figure 1: Simplified DNA Damage Response Pathway influenced by this compound.

Hypoxia itself is a potent activator of the Hypoxia-Inducible Factor 1 (HIF-1) pathway, which contributes to radioresistance. While this compound's primary role is not to inhibit HIF-1 directly, by enhancing the efficacy of radiation in hypoxic regions, it counteracts the pro-survival effects mediated by HIF-1.

Figure 2: this compound and Radiotherapy overcoming HIF-1-mediated radioresistance.

Data Presentation

In Vivo Efficacy of this compound as a Radiosensitizer

| Animal Model | This compound Dose | Radiation Dose (LD50/5) | Gaseous Environment | Enhancement Ratio (ER) | Relative Sensitizing Efficiency (RSE) | Reference |

| C57 Black Mice | 500 mg/kg (i.p.) | 16.38 ± 1.86 Gy | Nitrogen | 1.48 ± 0.25 | 40% | [2][3] |

| C57 Black Mice | 100 mg/kg (i.p.) | 18.04 ± 2.48 Gy | Nitrogen | 1.35 ± 0.27 | 29% | [2][3] |

| C57 Black Mice | Control (No Drug) | 24.39 ± 5.66 Gy | Nitrogen | - | - | [2][3] |

| C57 Black Mice | 500 mg/kg or 100 mg/kg | N/A | Air/Oxygen | No sensitizing effect observed | No sensitizing effect observed | [2][3] |

Clinical Efficacy of this compound in Cervical Cancer

| Patient Group | Treatment | 10-Year Local Control Rate | 10-Year Disease-Free Survival | 10-Year Overall Survival | Reference |

| This compound | This compound + Radiotherapy | 61% | Not significantly different from placebo | Not significantly different from placebo | [4] |

| Placebo | Placebo + Radiotherapy | 50% | Not significantly different from placebo | Not significantly different from placebo | [4] |

| Stage IIIB Patients (this compound) | This compound + Radiotherapy | 54% | 37% | Not specified | [4] |

| Stage IIIB Patients (Placebo) | Placebo + Radiotherapy | 15% | 8% | Not specified | [4] |

Experimental Protocols

In Vitro Clonogenic Survival Assay

This protocol is a standard method to assess the radiosensitizing effect of this compound on cancer cells in vitro.

Figure 3: Workflow for an in vitro clonogenic survival assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

6-well culture plates

-

Hypoxic chamber or incubator

-

Radiation source (e.g., X-ray irradiator)

-

Fixing solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Culture: Maintain cells in logarithmic growth phase.

-

Cell Plating: Trypsinize cells and prepare a single-cell suspension. Count the cells and plate a predetermined number (e.g., 200-5000 cells/well, depending on the radiation dose) into 6-well plates. Allow cells to attach for 4-6 hours.

-

Hypoxia Induction: Transfer plates to a hypoxic chamber (e.g., 1% O2, 5% CO2, balanced with N2) for a sufficient time to induce hypoxia (e.g., 12-24 hours).

-

This compound Treatment: Add this compound-containing medium to the appropriate wells at various concentrations. Include a vehicle control. Incubate for a predetermined time (e.g., 2-4 hours) under hypoxic conditions.

-

Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: After irradiation, replace the medium with fresh, drug-free medium and return the plates to a normoxic incubator. Incubate for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.

-

Staining and Counting: Aspirate the medium, wash with PBS, and fix the colonies with the fixing solution for 15 minutes. Stain with crystal violet for 30 minutes. Wash with water and air dry. Count the number of colonies in each well.

-

Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. Plot the SF against the radiation dose on a semi-logarithmic scale. The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of the radiation dose required to produce a certain level of cell killing (e.g., SF=0.1) in the absence of this compound to the dose required for the same level of killing in the presence of this compound.

In Vivo Tumor Growth Delay Assay

This protocol outlines a typical in vivo experiment to evaluate the radiosensitizing effect of this compound in a tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation

-

This compound solution for injection

-

Calipers for tumor measurement

-

Radiation source for localized tumor irradiation

Procedure:

-

Tumor Implantation: Subcutaneously inject a known number of cancer cells (e.g., 1x10^6) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Randomization: When tumors reach the desired size, randomize the mice into treatment groups (e.g., control, this compound alone, radiation alone, this compound + radiation).

-

Treatment:

-

This compound Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.

-

Irradiation: At a specified time after this compound administration (to allow for tumor accumulation), irradiate the tumors with a single or fractionated dose of radiation. Shield the rest of the mouse's body.

-

-

Tumor Growth Delay Measurement: Continue to measure tumor volume every 2-3 days until the tumors reach a predetermined endpoint size (e.g., 1000 mm³).

-

Data Analysis: Plot the mean tumor volume for each group against time. The tumor growth delay is the time it takes for tumors in the treatment groups to reach the endpoint size, minus the time it takes for the control tumors to reach the same size.

Conclusion

This compound has demonstrated potential as a radiosensitizer, particularly in hypoxic tumors. The preclinical and clinical data, although in some cases not statistically significant for all endpoints, suggest a benefit, especially in certain patient subgroups. The provided protocols for in vitro and in vivo studies offer a framework for further investigation into the efficacy and mechanisms of this compound as an adjunct to radiotherapy. Future research should focus on identifying predictive biomarkers of response to this compound-mediated radiosensitization and optimizing treatment schedules to maximize its therapeutic window.

References

- 1. Effect of this compound on fractionated irradiation in carcinoma of the cervix and larynx [inis.iaea.org]

- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchtweet.com [researchtweet.com]

- 4. Use of this compound in fractionated radiotherapy: dose tolerance, serum and tumour tissue concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ornidazole in the Study of Anaerobic Infections in Surgical Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ornidazole in preclinical surgical models of anaerobic infections. The content includes detailed experimental protocols, a summary of efficacy data, and visualizations of key pathways and workflows.

Introduction

This compound is a nitroimidazole antimicrobial agent with potent activity against anaerobic bacteria and protozoa. Its mechanism of action involves the reduction of its nitro group within anaerobic microorganisms, leading to the formation of reactive intermediates that cause DNA damage and inhibit nucleic acid synthesis, ultimately resulting in cell death. Surgical site infections (SSIs) are often polymicrobial, involving a significant anaerobic component, making this compound a relevant therapeutic agent for investigation in this context. Preclinical surgical infection models are crucial for evaluating the efficacy and pharmacokinetics of antimicrobial agents like this compound before clinical application.

Mechanism of Action of this compound

This compound, like other 5-nitroimidazoles, is a prodrug that requires activation within the anaerobic microorganism. The low redox potential of anaerobic bacteria facilitates the reduction of the nitro group of this compound. This process, catalyzed by enzymes such as pyruvate-ferredoxin oxidoreductase, generates cytotoxic nitroso radicals. These radicals can bind to and disrupt the helical structure of DNA, leading to strand breakage and inhibition of protein synthesis. This targeted activation makes this compound selective for anaerobic pathogens.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Caption: Mechanism of action of this compound in anaerobic bacteria.

Experimental Protocols for Surgical Infection Models

Animal models are indispensable for studying the in vivo efficacy of antimicrobial agents against surgical infections. The following are detailed protocols for two commonly used models.

Murine Cecal Ligation and Puncture (CLP) Model for Peritonitis

The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the pathophysiology of human intra-abdominal infections.

Objective: To induce a polymicrobial intra-abdominal infection (peritonitis) in mice to evaluate the therapeutic efficacy of this compound.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic: Ketamine/Xylazine or Isoflurane

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 4-0 silk)

-

22-25 gauge needle

-

This compound for injection

-

Vehicle control (e.g., sterile saline)

-

Bacterial culture media (e.g., Blood Agar, MacConkey Agar)

Experimental Workflow:

Caption: Experimental workflow for the murine Cecal Ligation and Puncture (CLP) model.

Procedure:

-

Anesthetize the mouse using an approved institutional protocol.

-

Shave and disinfect the abdomen.

-

Perform a 1-2 cm midline laparotomy to expose the abdominal cavity.

-

Carefully exteriorize the cecum.

-

Ligate the cecum distal to the ileocecal valve to avoid intestinal obstruction. The percentage of cecum ligated can be adjusted to modulate the severity of the infection.

-

Puncture the ligated cecum once or twice with a 22-25 gauge needle. A small amount of fecal content can be expressed to ensure patency.

-

Return the cecum to the abdominal cavity.

-

Close the abdominal wall and skin in layers.

-

Administer fluid resuscitation (e.g., 1 ml sterile saline subcutaneously).

-

Administer this compound or the vehicle control at predetermined time points and dosages (e.g., intraperitoneally or intravenously).

-

Monitor the animals for clinical signs of sepsis and survival.

-

At selected time points, euthanize a subset of animals to collect peritoneal lavage fluid and blood for bacterial load determination (colony-forming units, CFU/ml) and inflammatory cytokine analysis (e.g., TNF-α, IL-6 by ELISA).

Murine Subcutaneous Abscess Model

This model is useful for studying localized soft tissue infections with a significant anaerobic component.

Objective: To create a localized subcutaneous abscess in mice to evaluate the efficacy of this compound in treating anaerobic soft tissue infections.

Materials:

-

Male Swiss Webster mice (6-8 weeks old)

-

Anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium perfringens)

-

Facultative anaerobic bacteria (e.g., Staphylococcus aureus) for mixed infections

-

Anesthetic: Isoflurane or Ketamine/Xylazine

-

Syringes and needles (25-27 gauge)

-

This compound for administration

-

Vehicle control

-

Calipers for measuring abscess size

Procedure:

-